Glucosamine 3-sulfate

Glycobiology Mass Spectrometry Analytical Chemistry

Differentiating 3-O-sulfated glucosamine from 6-O-sulfated isomers is critical for accurate HS structural analysis. Generic glucosamine sulfate products lack the regiospecific purity required for glycobiology research. Glucosamine 3-sulfate (GlcN-3S, CAS 76330-20-6) is a defined analytical reference standard with distinct MS/MS fragmentation and chromatographic retention. - **Application**: Heparan sulfate (HS) component analysis; 3-OST enzyme assay standard; CID-MS/MS sulfoform identification. - **Purity**: ≥98.0% (TLC) - no 6-O-sulfate isomer interference. - **Supply**: Packaged for immediate R&D use; international shipping.

Molecular Formula C6H13NO8S
Molecular Weight 259.24 g/mol
Cat. No. B12056616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosamine 3-sulfate
Molecular FormulaC6H13NO8S
Molecular Weight259.24 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)N)OS(=O)(=O)O)O)O
InChIInChI=1S/C6H13NO8S/c7-3-5(15-16(11,12)13)4(9)2(1-8)14-6(3)10/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6?/m1/s1
InChIKeyUZUBNIPDAIVWIE-IVMDWMLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucosamine 3-Sulfate Overview


Glucosamine 3-sulfate (GlcN-3S, D-glucosamine 3-O-sulfate) is a regiospecifically sulfated amino sugar derivative with the molecular formula C6H13NO8S and molecular weight 259.24 g/mol, characterized by a sulfate ester at the C3-hydroxyl position of the glucosamine ring . This compound occurs naturally as a substructural motif within heparan sulfate (HS) glycosaminoglycans, where 3-O-sulfation of glucosamine residues is an essential post-synthetic modification that governs protein recognition and biological signaling [1]. As a defined chemical entity with CAS registry number 76330-20-6, it is utilized as a biochemical reagent in glycobiology and as an analytical reference standard for heparan sulfate component analysis .

Heparan sulfate component analysis and reference standard workflows
Mass spectrometry sulfoform identification and differentiation
Heparan sulfate sulfotransferase (3-OST) enzyme studies

Glucosamine 3-Sulfate: Key Differentiators


Generic glucosamine compounds—including glucosamine hydrochloride (GlcN·HCl), glucosamine sulfate (GlcN·SO₄, typically 6-O-sulfated), and N-acetylglucosamine (GlcNAc)—are not interchangeable with glucosamine 3-sulfate in research and analytical applications due to fundamental differences in regiospecific sulfation. The position of the sulfate ester critically determines the molecule's mass spectrometric fragmentation signature, chromatographic retention behavior, and protein recognition properties [1]. While 6-O-sulfated glucosamine derivatives are common in commercial nutraceutical preparations and certain glycosaminoglycans, the 3-O-sulfated variant represents a relatively rare sulfoform with distinct biological roles in anticoagulation and growth factor binding [2]. Substitution of glucosamine 3-sulfate with any non-3-O-sulfated analog in analytical reference applications or HS structural studies would yield incorrect compound identification and compromised experimental validity. Furthermore, commercial glucosamine sulfate products (marketed as nutraceuticals for osteoarthritis) contain variable mixtures of sulfate counterions and regioisomers, lacking the defined regiospecific purity required for biochemical research applications .

Generic glucosamine HCl or 6-O-sulfate differs in mass spectrometry fragmentation and chromatographic retention.
Nutraceutical-grade glucosamine sulfate contains undefined regioisomer mixtures and cannot serve as an analytical standard.
N-acetylglucosamine lacks the sulfate ester required for 3-O-sulfation-specific recognition studies.

Glucosamine 3-Sulfate: Evidence of Distinction


MS/MS Fragmentation: 3-O- vs 6-O-Sulfate

Collision-induced dissociation (CID) electrospray ionization tandem mass spectrometry (ESI-MS/MS) produces distinct and diagnostic fragmentation patterns that readily differentiate glucosamine 3-O-sulfate from the more common 6-O-sulfate isomer, despite their identical m/z ratios [1]. The fragmentation spectra exhibit strong correlation to the position of the sulfate ester, with characteristic mass losses enabling unambiguous structural elucidation of sulfoform identity [1].

MS/MS Fragmentation: 3-O- vs 6-O-Sulfate
Head-to-head
Distinct CID ESI-MS/MS fragmentation signatures enable unambiguous differentiation from 6-O-sulfate isomer despite identical m/z.
Supports confident sulfoform identification in complex matrices.
Model systems of α-GlcN sulfoforms; reported in peer-reviewed study.
Glycobiology Mass Spectrometry Analytical Chemistry

Defined Reference Standard for Heparan Sulfate

Glucosamine 3-sulfate is utilized as a specific reference compound in analytical analysis of heparan sulfate components, enabling the identification and characterization of 3-O-sulfated glucosamine residues that constitute rare but functionally critical substructures within HS chains . In contrast, commercially available glucosamine sulfate (as nutraceutical-grade material) contains undefined mixtures of sulfate counterions and regioisomers that cannot serve as analytical standards .

Defined Reference Standard for HS Analysis
Reported
≥98.0% purity (TLC), regiospecific 3-O-sulfate identity vs. undefined nutraceutical grade.
Enables reliable 3-O-sulfated residue assignment in HS studies.
Supplier-specified purity; method context review recommended.
Analytical Reference Heparan Sulfate Glycosaminoglycan Analysis

3-O-Sulfation Mediates Antiproliferative Activity

Heparin preparations containing 3-O-sulfated glucosamine residues demonstrate antiproliferative activity on cultured pulmonary artery smooth muscle cells (PASMCs) that is not observed with heparin lacking this specific sulfation motif [1]. The study establishes that the 3-O-sulfate glucosamine substructure confers unique biological functionality that is absent in non-3-O-sulfated glucosamine-containing glycosaminoglycans [1]. However, this evidence is derived from complex polysaccharide contexts rather than the free monosaccharide, and no direct head-to-head comparison of isolated glucosamine 3-sulfate monosaccharide versus other glucosamine derivatives on PASMC proliferation is available.

3-O-Sulfation & Antiproliferative Activity
Class-level
Heparin containing 3-O-sulfated GlcN shows antiproliferative effect on PASMCs, not observed without this motif.
Supports structure-function review of sulfation patterns.
Polysaccharide context; no isolated monosaccharide data available.
Antiproliferative Activity Heparin/Heparan Sulfate Vascular Biology

Glucosamine 3-Sulfate Applications


Heparan Sulfate Analytical Reference Standard

Glucosamine 3-sulfate serves as a defined analytical reference compound for identifying and quantifying 3-O-sulfated glucosamine residues in heparan sulfate glycosaminoglycans. Its ≥98.0% purity (TLC) supports its use in chromatographic and mass spectrometric workflows for HS component analysis . Researchers studying HS structure-function relationships require this regiospecifically sulfated standard to correctly assign sulfation patterns in biological samples, as demonstrated by its established role in characterizing novel sequences containing 3-O-sulfated glucosamine in glomerular basement membrane heparan sulfate [1].

Mass Spectrometry Sulfoform Differentiation

In glycobiology and analytical chemistry research requiring differentiation of isomeric sulfated monosaccharides, glucosamine 3-sulfate provides a benchmark compound for establishing diagnostic fragmentation signatures. Its unique collision-induced dissociation (CID) ESI-MS/MS fragmentation pattern, which is distinct from that of the 6-O-sulfate isomer despite identical m/z, enables researchers to develop and validate analytical methods for sulfoform identification in complex biological mixtures [2].

HS Biosynthesis and Sulfotransferase Studies

Glucosamine 3-sulfate is relevant as a reference compound and potential substrate analog in studies of heparan sulfate D-glucosaminyl 3-O-sulfotransferase (3-OST) enzymes. These sulfotransferases catalyze the regiospecific addition of sulfate to the 3-O position of glucosamine residues within HS chains, a critical modification that regulates protein recognition and signaling [3]. The defined 3-O-sulfated monosaccharide can serve as a standard for enzymatic activity assays and for characterizing the substrate specificities of 3-OST isoforms [3].

Application
Selection Property
Validation Focus
Heparan sulfate component analysis
Regiospecific 3-O-sulfate identity
Sulfation pattern assignment in HS chains
Mass spectrometry sulfoform differentiation
Diagnostic fragmentation signature
Isomer identification in complex biological matrices
HS 3-O-sulfotransferase enzyme studies
Defined 3-O-sulfated substrate analog
Enzymatic activity and substrate specificity profiling

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